1-(1H-Indol-3-ylmethyl)-4-piperidinol
Overview
Description
“1-(1H-Indol-3-ylmethyl)-4-piperidinol” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to a class of compounds known as indoles1. Indoles are important in medicinal chemistry due to their wide range of biological activities2.
Synthesis Analysis
The synthesis of indole derivatives has been a major area of focus for synthetic organic chemists3. However, the specific synthesis process for “1-(1H-Indol-3-ylmethyl)-4-piperidinol” is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of “1-(1H-Indol-3-ylmethyl)-4-piperidinol” is not explicitly mentioned in the searched resources. However, indole derivatives are known to have a significant heterocyclic system in natural products and drugs4.Chemical Reactions Analysis
The specific chemical reactions involving “1-(1H-Indol-3-ylmethyl)-4-piperidinol” are not detailed in the searched resources. However, indole derivatives are known to undergo various chemical reactions5.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-(1H-Indol-3-ylmethyl)-4-piperidinol” are not detailed in the searched resources. However, indoles are generally crystalline and colorless in nature with specific odors2.Scientific Research Applications
Antifungal Agents
1-(1H-Indol-3-ylmethyl)-4-piperidinol derivatives have demonstrated potential as antifungal agents. A study by Guillon et al. (2009) showed that certain derivatives exhibited potent minimum inhibitory concentrations (MICs) against Candida albicans, suggesting their efficacy in combating fungal infections.
5-HT6R Ligands for Cognitive Disorders
Compounds with a similar structure to 1-(1H-Indol-3-ylmethyl)-4-piperidinol have been explored as 5-HT6 receptor (5-HT6R) ligands, which are pertinent in the treatment of cognitive disorders. A study by Nirogi et al. (2016) indicated that these compounds possess potent in vitro binding affinity and selectivity, showing promise for cognitive enhancement therapies.
Corrosion Inhibition
Indole derivatives, closely related to 1-(1H-Indol-3-ylmethyl)-4-piperidinol, have been investigated for their efficacy in inhibiting corrosion in metals. Research by Verma et al. (2016) demonstrates that these compounds can provide significant protection against corrosion in mild steel, particularly in acidic environments.
Anticancer Activity
Compounds structurally related to 1-(1H-Indol-3-ylmethyl)-4-piperidinol have shown potential in anticancer applications. For example, Kumar et al. (2013) synthesized derivatives that exhibited good anticancer activity against various cancer cell lines, suggesting a possible role in developing new anticancer therapies.
Anti-Tumor Properties
Research has also shown that indole derivatives can possess anti-tumor properties. A study by Girgis (2009) highlighted the synthesis of compounds with significant activity against several human tumor cell lines, including leukemia and breast cancer.
Safety And Hazards
The specific safety and hazards associated with “1-(1H-Indol-3-ylmethyl)-4-piperidinol” are not detailed in the searched resources. However, it’s always important to handle chemical compounds with appropriate safety measures8.
Future Directions
The future directions for “1-(1H-Indol-3-ylmethyl)-4-piperidinol” are not explicitly mentioned in the searched resources. However, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities9.
Please note that this information is based on the available resources and may not be exhaustive or fully accurate for “1-(1H-Indol-3-ylmethyl)-4-piperidinol”. Further research and expert consultation may be needed for a more comprehensive understanding.
properties
IUPAC Name |
1-(1H-indol-3-ylmethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-12-5-7-16(8-6-12)10-11-9-15-14-4-2-1-3-13(11)14/h1-4,9,12,15,17H,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLNYFAICXHYQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350425 | |
Record name | 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Indol-3-ylmethyl)-4-piperidinol | |
CAS RN |
414881-63-3 | |
Record name | 1-(1H-INDOL-3-YLMETHYL)-4-PIPERIDINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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